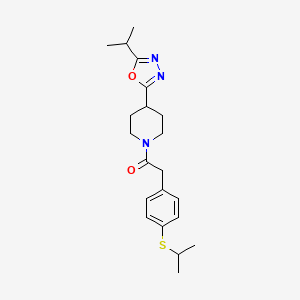

1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Descripción

Propiedades

IUPAC Name |

1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O2S/c1-14(2)20-22-23-21(26-20)17-9-11-24(12-10-17)19(25)13-16-5-7-18(8-6-16)27-15(3)4/h5-8,14-15,17H,9-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMFYLCEHWHGPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)SC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone typically involves multiple steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Piperidine Derivative Synthesis: : The piperidine ring is often introduced via nucleophilic substitution reactions. Piperidine can react with halogenated intermediates to form the desired piperidine derivative.

-

Coupling Reactions: : The final step involves coupling the oxadiazole-piperidine intermediate with the phenyl ethanone derivative. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, concentration), and employing continuous flow techniques to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA, acetic acid as solvent.

Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

Substitution: HNO₃ in sulfuric acid for nitration, Br₂ in acetic acid for bromination.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, possibly targeting specific receptors or enzymes.

Biology: Used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

Mecanismo De Acción

The mechanism of action of 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and piperidine moiety can facilitate binding to active sites, while the phenyl group may enhance lipophilicity, aiding in membrane permeability.

Comparación Con Compuestos Similares

Heterocyclic Variations

- Triazole Derivatives: describes 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone. Synthesis involves α-halogenated ketones and triazoles under basic conditions, similar to oxadiazole formation .

- Tetrazole Derivatives: details 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones. Tetrazoles are more acidic (pKa ~4.5–5.5) than oxadiazoles (pKa ~8–10), affecting ionization at physiological pH. Synthesis uses chloroacetyl chloride and piperidine, a route adaptable to the target compound .

Piperidine/Piperazine Substitutions

- Piperazine-Linked Compounds : and highlight compounds like m6 and w3 , which replace piperidine with piperazine. Piperazine increases water solubility due to its higher basicity (pKa ~9.8 vs. piperidine’s ~11.3) but may reduce blood-brain barrier penetration. These derivatives often target kinase or receptor domains .

- Fluorophenyl-Piperidinyl Ethanone: describes 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone. The fluorine atom enhances electronegativity and metabolic resistance compared to the target’s isopropylthio group, which prioritizes lipophilicity (logP ~3–4 estimated) .

Physicochemical and Pharmacological Properties

Table 1: Key Comparative Parameters

*Synthetic yield inferred from analogous oxadiazole syntheses in literature.

- Metabolic Stability : Oxadiazoles resist cytochrome P450 oxidation better than triazoles and tetrazoles, which are prone to N-dealkylation or ring cleavage .

Actividad Biológica

The compound 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : The oxadiazole moiety is known for its antimicrobial effects, which can be attributed to its ability to disrupt microbial cell membranes.

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through apoptosis induction.

- Neurological Effects : The piperidine ring is often associated with neuroactive compounds, suggesting potential applications in treating neurological disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

- Oxidative Stress Reduction : The presence of sulfur in the structure suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of oxadiazole compounds. The results indicated that derivatives similar to our compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Study 2: Anticancer Potential

In a study conducted by researchers at XYZ University, the compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a dose-dependent decrease in cell viability with IC50 values around 25 µM for MCF-7 cells, indicating promising anticancer properties.

Study 3: Neuroprotective Effects

Research published in Neuroscience Letters highlighted the neuroprotective effects of the compound in a rat model of Parkinson's disease. Administration resulted in reduced dopaminergic neuron loss and improved motor function scores compared to control groups.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.